![molecular formula C13H15BrO4 B7991128 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7991128.png)
5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde: is an organic compound with the molecular formula C13H15BrO4 and a molecular weight of 315.16 g/mol . This compound features a benzaldehyde core substituted with a bromine atom and a 1,3-dioxane ring, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde typically involves the following steps:
Etherification: The attachment of the 1,3-dioxane ring via an ethoxy linker.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves standard organic synthesis techniques, including bromination and etherification reactions under controlled conditions .
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzoic acid.
Reduction: 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel materials and polymers.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
作用機序
The mechanism of action for 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde is not well-documented. its reactivity is primarily influenced by the presence of the aldehyde group, bromine atom, and the 1,3-dioxane ring. These functional groups can interact with various molecular targets and pathways, leading to diverse chemical transformations .
類似化合物との比較
5-Bromo-2,2-difluoro-1,3-benzodioxole: Similar in structure but contains difluoro groups instead of the dioxane ring.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Contains a dimethyl-substituted dioxane ring instead of the ethoxy linker.
Uniqueness:
特性
IUPAC Name |
5-bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c14-11-2-3-12(10(8-11)9-15)16-7-4-13-17-5-1-6-18-13/h2-3,8-9,13H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRWOXJNHGYKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
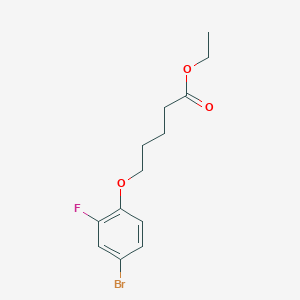

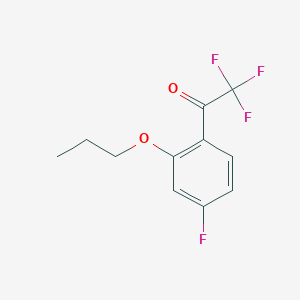
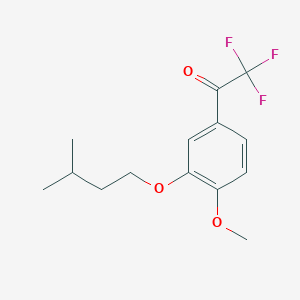

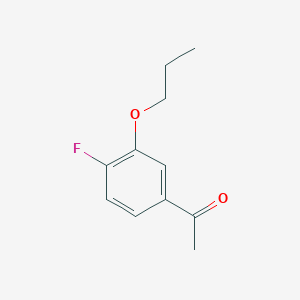
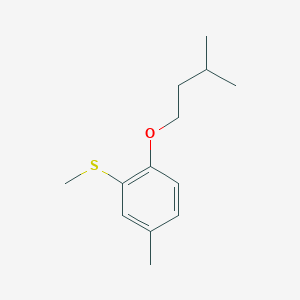
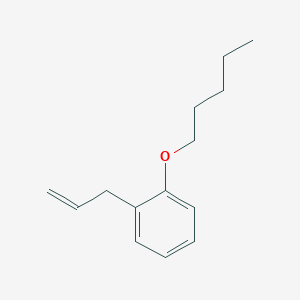
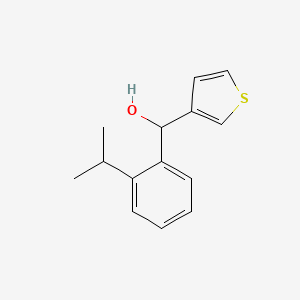
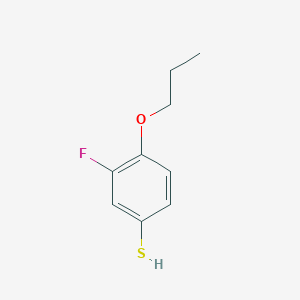
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7991109.png)
![1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991110.png)


